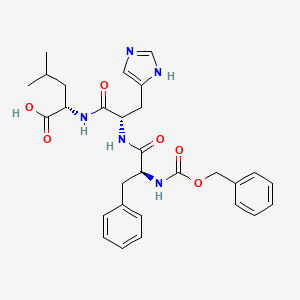
Tetrabutylammonium 4-toluenesulfonate
Overview
Description
Tetrabutylammonium 4-toluenesulfonate is a quaternary ammonium salt with the molecular formula C23H43NO3S. It is commonly used in various chemical processes due to its ability to act as a phase transfer catalyst and an electrolyte in electrochemical applications .
Mechanism of Action
Target of Action
The primary target of Tetrabutylammonium 4-toluenesulfonate is the solvation structure and chemical properties of hydrated zinc ions . The compound is used to regulate the coordination micro-environment of these ions .
Mode of Action
This compound interacts with its targets by adjusting the coordination micro-environment of hydrated zinc ions . This results in a favorable coordination of conjugated anions involved in the hydrogen bond network, which minimizes the activation of water molecules of the hydrated zinc ion .
Biochemical Pathways
The action of this compound affects the desolvation process of hydrated zinc ions . This process is closely related to the dendrite growth of zinc and side reactions, including hydrogen evolution, which often degrade the performance of zinc-based batteries . By improving the zinc/electrolyte interface stability, the compound helps suppress dendrite growth and side reactions .
Pharmacokinetics
Its use as an electrolyte suggests that it may have high solubility and stability in the electrolyte environment .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of dendrite growth and side reactions in zinc-based batteries . This leads to improved performance and cycling stability of these batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to inhibit dendrite growth and side reactions is enhanced in the presence of zinc phenolsulfonate, another component of the electrolyte .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium 4-toluenesulfonate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst in SN2 fluorinations . It interacts with enzymes and proteins by facilitating the transfer of reactants between aqueous and organic phases. This compound is also used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization . The interactions between this compound and biomolecules are primarily ionic, involving the quaternary ammonium cation and the sulfonate anion.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability of zinc/electrolyte interfaces, which in turn impacts the cycling stability of zinc-based batteries . This compound’s ability to modulate the solvation structure and chemical properties of hydrated zinc ions suggests potential effects on cellular ion transport and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases . This compound also participates in enzyme inhibition or activation by altering the local environment of the enzyme, thereby affecting its activity. Additionally, this compound can influence gene expression by modulating the availability of reactants and cofactors required for transcription and translation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain the stability of zinc/electrolyte interfaces over extended periods, with impressive cycling stability observed for up to 10,000 cycles
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the availability of reactants and intermediates. The compound’s role as a phase transfer catalyst suggests its involvement in metabolic pathways that require the transfer of reactants between different phases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its quaternary ammonium cation and sulfonate anion facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its accumulation and activity within cells, affecting its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium 4-toluenesulfonate can be synthesized through the reaction of tetrabutylammonium hydroxide with p-toluenesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 4-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tetrabutylammonium ion acts as a leaving group.
Electrochemical Reactions: It is used as an electrolyte in the preparation of conducting polymers like polypyrrole through electrochemical polymerization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve organic solvents like acetonitrile.
Electrochemical Polymerization: Conditions include the use of a suitable monomer (e.g., pyrrole) and an appropriate voltage applied to the electrochemical cell.
Major Products Formed
Substitution Reactions: The major products are typically the substituted organic compounds where the tetrabutylammonium ion is replaced by another nucleophile.
Electrochemical Reactions: The major product is the conducting polymer, such as polypyrrole.
Scientific Research Applications
Tetrabutylammonium 4-toluenesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium acetate
- Tetrabutylammonium hexafluorophosphate
Uniqueness
Tetrabutylammonium 4-toluenesulfonate is unique due to its specific combination of the tetrabutylammonium cation and the 4-toluenesulfonate anion, which provides distinct solubility and reactivity properties compared to other tetrabutylammonium salts .
Properties
IUPAC Name |
4-methylbenzenesulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAVCZWUMGIGSW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222102 | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-86-7 | |
| Record name | Tetrabutylammonium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


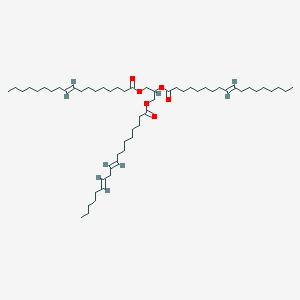
![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)
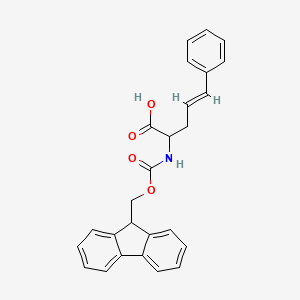

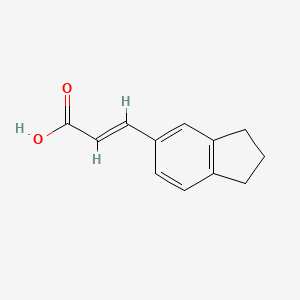

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
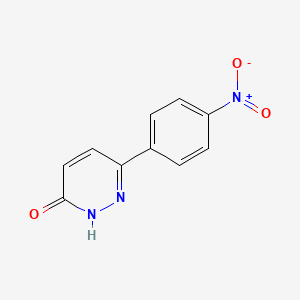
![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
